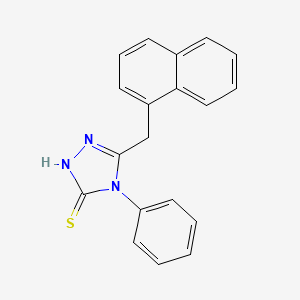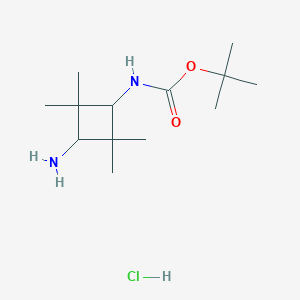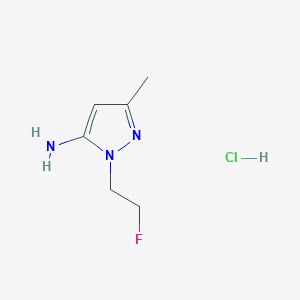
5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C19H15N3S and its molecular weight is 317.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Anti-Inflammatory Applications : 5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives have been synthesized and evaluated for their potential anti-inflammatory properties. Notably, these compounds were found to exhibit significant anti-inflammatory activity in scientific studies (Arustamyan et al., 2021), (Kothari et al., 1978).
Chemical Characterization : The synthesis and chemical characterization of these compounds have been a focus of research, with studies detailing their infrared, nuclear magnetic resonance, and mass spectra (Singh & Kandel, 2013), (Kothari et al., 1978).
Wide Biological Activities : Research indicates that derivatives of 1,2,4-triazole, such as this compound, are notable for their broad spectrum of biological activity, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. These compounds also exhibit low toxicity, making them promising for further investigation (Aksyonova-Seliuk et al., 2018).
Potential in Corrosion Inhibition : Some derivatives of 1,2,4-triazole have been studied for their effectiveness in inhibiting corrosion of metals, highlighting an application outside of biological activity. Their effectiveness in different acidic environments has been documented (Quraishi & Jamal, 2002).
Antimicrobial Activities : The antimicrobial potential of some 1,2,4-triazole derivatives has also been investigated, with studies showing varying degrees of effectiveness against different microbial strains, indicating their potential use in developing new antimicrobial agents (Bayrak et al., 2009).
作用機序
Safety and Hazards
The safety and hazards of a compound refer to its potential effects on human health and the environment. This information is typically provided in a material safety data sheet (MSDS). Unfortunately, without an MSDS or similar resource for this compound, it’s difficult to provide specific safety and hazard information .
将来の方向性
特性
IUPAC Name |
3-(naphthalen-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c23-19-21-20-18(22(19)16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUZRQOFJKBKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B3016949.png)




![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3016955.png)
![N-(4-butylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3016956.png)





![methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B3016967.png)
